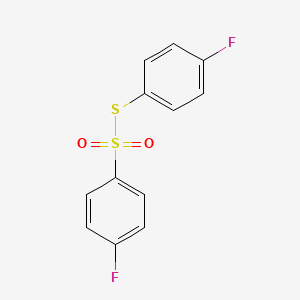
S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin Inhibitor 29 is a potent compound known for its ability to disrupt tubulin assembly by binding at the colchicine site. This compound exhibits significant antiproliferative effects, particularly on cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 29 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Tubulin Inhibitor 29 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tubulin Inhibitor 29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tubulin Inhibitor 29 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tubulin dynamics and microtubule assembly.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers, including breast, lung, and ovarian cancers.
Industry: Utilized in the development of new anticancer drugs and as a tool for screening other tubulin inhibitors
Mechanism of Action
Tubulin Inhibitor 29 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the core of microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and cancer cells undergo apoptosis. The molecular targets involved include the α and β subunits of tubulin, which are essential for microtubule formation .
Comparison with Similar Compounds
Colchicine: Binds to the same site on tubulin and disrupts microtubule assembly.
Vinblastine: Promotes depolymerization of microtubules by binding to tubulin.
Paclitaxel: Stabilizes microtubules and prevents their disassembly
Uniqueness of Tubulin Inhibitor 29: Tubulin Inhibitor 29 is unique due to its high binding affinity for the colchicine site and its potent antiproliferative effects on cancer cells. Unlike some other tubulin inhibitors, it exhibits a distinct mechanism of action by inducing a curved conformation in tubulin dimers, preventing their incorporation into microtubules .
Properties
Molecular Formula |
C12H8F2O2S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C12H8F2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
RJGPLTZAVFXCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





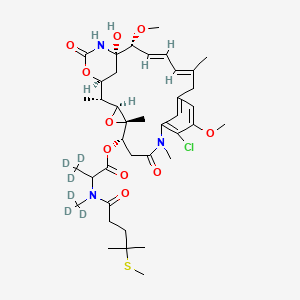




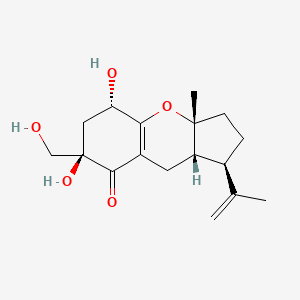

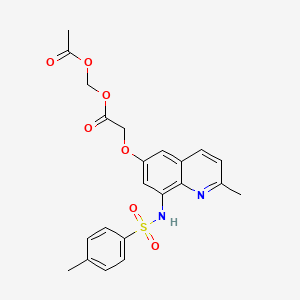
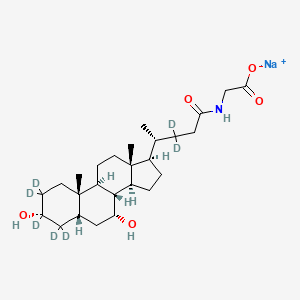

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
